3-benzyl-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-benzyl-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C21H17N7O2S and its molecular weight is 431.47. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis and Antimicrobial Activities
A study by Abdelhamid et al. (2016) described the synthesis of various heterocyclic compounds, including [1,2,4]triazolo[1,5-a]pyrimidine, via a green one-pot solvent-free method. These compounds, including variants similar to the chemical , were tested for antimicrobial activities. Some showed competitive activities compared to typical antibacterial and antifungal drugs (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
Novel Compound Synthesis and Biological Evaluation
In research by Abdel‐Aziz et al. (2008), novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives were synthesized, incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds were evaluated for their moderate effects against bacterial and fungal species, highlighting their potential in antimicrobial applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antiviral Activity
El-Essawy et al. (2007) synthesized 1,2,4-Triazol-3-ylmethyl-, 1,3,4-Oxa-, and -Thiadiazol-2-ylmethyl-1H-[1,2,3]-triazolo[4,5-d]pyrimidinediones and tested them for antiviral activity against hepatitis B virus. The study reported moderate activities, suggesting the potential of these compounds in antiviral research (El-Essawy, Khattab, & Abdel-Rahman, 2007).
Crystal Structure Analysis
Goh et al. (2010) conducted a study on 3-Phenyl-4-{3-[(p-tolyloxy)methyl]-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-6-yl}sydnone. The research focused on the crystal structure analysis of similar triazole derivatives, offering insights into the molecular configurations that could be relevant in designing new compounds (Goh, Fun, Nithinchandra, & Kalluraya, 2010).
Antimicrobial Synthesis
Taha (2008) explored the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines with a 3-methylthio{7H-1,2,4-triazolo[1,5-d]tetrazol-6-yl}moiety. These compounds were tested for antibacterial and antifungal activity, contributing to the field of antimicrobial research (Taha, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various targets, including enzymes like acetylcholinesterase, implicated in Alzheimer’s disease , and bacterial DNA gyrase B , a key enzyme in bacterial DNA replication.
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects .
Biochemical Pathways
For instance, 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines have shown antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . These activities suggest that these compounds may affect a wide range of biochemical pathways, including those involved in cell growth, oxidative stress response, neurotransmission, and blood pressure regulation .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive effects . These effects suggest that the compound may induce changes at the molecular and cellular levels that result in altered cell growth, oxidative stress response, neurotransmission, and blood pressure regulation .
properties
IUPAC Name |
3-benzyl-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2S/c1-31-16-9-7-15(8-10-16)19-23-17(30-25-19)12-27-13-22-20-18(21(27)29)24-26-28(20)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEZMFUCGGFXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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